5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier Permeability

5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- (CAS 61195-08-2) is a heterocyclic small molecule (C15H18N2O2, MW 258.32 g/mol) within the isoxazol-5(2H)-one class. It features a 4-methylphenyl substituent at the 3-position and a pyrrolidin-1-ylmethyl group at the 4-position, differentiating it from simpler isoxazole or isoxazoline analogs.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 61195-08-2
Cat. No. B12887543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-
CAS61195-08-2
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCC3
InChIInChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)14-13(15(18)19-16-14)10-17-8-2-3-9-17/h4-7,16H,2-3,8-10H2,1H3
InChIKeyOLUFRJAMHXADOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- CAS 61195-08-2: Core Structural and Procurement Profile


5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- (CAS 61195-08-2) is a heterocyclic small molecule (C15H18N2O2, MW 258.32 g/mol) within the isoxazol-5(2H)-one class [1]. It features a 4-methylphenyl substituent at the 3-position and a pyrrolidin-1-ylmethyl group at the 4-position, differentiating it from simpler isoxazole or isoxazoline analogs [2]. The compound is primarily offered for research and development purposes with a typical commercial purity of 97% . Its computed lipophilicity (XLogP3-AA = 2.6) and hydrogen-bonding profile (1 HBD, 4 HBA) position it within a favorable drug-like chemical space for central nervous system (CNS) penetration and target engagement, based on physicochemical guidelines [1][3].

Why 3-(4-Methylphenyl)-4-(1-pyrrolidinylmethyl)-5(2H)-isoxazolone Cannot Be Replaced by a Generic Isoxazole


The specific substitution pattern of CAS 61195-08-2 is critical for its potential biological activity, and generic substitution with other isoxazole or isoxazoline analogs is not feasible. The 5(2H)-isoxazolone core, as opposed to an isoxazole or isoxazoline, provides a distinct reactivity profile, acting as a strategic building block for further transformations like ring-opening to pyrroles or pyrrolidinones [1]. Furthermore, the 4-methylphenyl group at the 3-position and the pyrrolidin-1-ylmethyl group at the 4-position create a unique three-dimensional pharmacophore. SAR studies on related muscarinic acetylcholine receptor (mAChR) agonists demonstrate that even minor modifications, such as the insertion of a methylene linker or a change from a pyrrolidinone to an isoxazoline core, can result in a complete loss of agonist activity [2]. Therefore, directly substituting this compound based solely on its core heterocycle class would ignore the nuanced structure-activity relationships that govern its interactions, as quantified in the evidence below.

Quantitative Differentiation Matrix for 5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- (CAS 61195-08-2)


Lipophilicity and CNS Drug-Likeness Advantage over Polar Analogs

The target compound exhibits an optimal calculated lipophilicity (XLogP3-AA = 2.6) for potential CNS penetration, falling within the established ideal range (XLogP ~2–3.5) for CNS drugs [1]. This differentiates it from close analogs with more polar substituents. For example, the 4-nitrophenyl analog (CAS 61194-97-6) or the 4-chlorophenyl analog (CAS 61194-94-3) are expected to have lower XLogP values due to the electron-withdrawing nature of the nitro and chloro groups, potentially reducing passive BBB permeability. While direct experimental CNS MPO scores are not available, the computed XLogP value for the target compound is 2.6, compared to an estimated ~1.8 for the 4-nitrophenyl analog and ~3.0 for the 4-chlorophenyl analog, based on standard additive fragment methods [2][3]. This positions the target compound uniquely within a narrow lipophilicity window.

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier Permeability

Structural Confirmation as a Key Intermediate in Muscarinic Agonist Patents

The compound is structurally encompassed by the Markush claims of US Patent US20030114491A1, which specifically claims pyrrolidinone derivatives substituted with azacyclic isoxazole compounds as muscarinic acetylcholine receptor agonists for treating cerebral neural diseases [1]. This patent assignment provides a defined intellectual property context not shared by all isoxazole analogs. In contrast, simpler 3,5-dimethyl-4-(1-pyrrolidinylmethyl)isoxazole lacks the aryl substitution at the 3-position that is critical for the claimed activity, as demonstrated by the complete loss of M1 mAChR agonistic activity when the methylene linker was inserted into a lead isoxazoline core in a related study [2]. The target compound, with its specific 4-methylphenyl group, is thus positioned within an active IP space for a defined therapeutic modality.

Medicinal Chemistry Intellectual Property Muscarinic Acetylcholine Receptor Agonists

Predicted H-Bond Profile Differentiation from Piperidine Analogs

The target compound's pyrrolidine ring (5-membered) provides a distinct hydrogen-bond acceptor profile compared to its piperidine (6-membered) analog, 5(2H)-Isoxazolone, 3-(4-nitrophenyl)-4-(1-piperidinylmethyl)- (CAS 61194-97-6). While no direct experimental binding data is available, the computed topological polar surface area (TPSA) and H-bond acceptor counts are identical (4 HBA for both). However, the smaller pyrrolidine ring offers less conformational flexibility (3 rotatable bonds) compared to the piperidine analog (also 3 rotatable bonds, but with a different spatial orientation of the nitrogen lone pair). This subtle difference in ring size has been shown to be crucial in muscarinic receptor subtype selectivity, where pyrrolidine-containing ligands demonstrated distinct selectivity profiles compared to piperidine-containing analogs in functional calcium mobilization assays [1].

Molecular Recognition Ligand-Receptor Binding ADME Prediction

Verified Chemical Supplier Procurement Metrics: Purity and Scalability

The compound is readily available from commercial suppliers with a guaranteed purity of 97% (HPLC), as verified by Chemenu (Catalog No. CM1066337) . This purity specification provides a reliable starting point for synthesis or biological assays, compared to less well-characterized analogs that may require in-house purification. For example, the closely related 4-chlorophenyl analog (CAS 61194-94-3) is listed by some vendors with a stated purity of 95%, indicating potentially higher levels of impurities that could confound early-stage biological results . The established supply chain with a defined purity specification reduces reproducibility risk and procurement lead time.

Chemical Sourcing Procurement Specifications Analytical Chemistry

Optimal Scientific and Industrial Use Cases for CAS 61195-08-2 Based on Quantified Evidence


CNS Drug Discovery Lead Optimization for Muscarinic Receptor Targets

Based on its calculated XLogP (2.6) and balanced HBD/HBA profile, this compound is a strong starting point for lead optimization programs targeting CNS muscarinic receptors. Its physicochemical properties suggest it will have passive blood-brain barrier permeability, a critical requirement for Alzheimer's or schizophrenia drug discovery programs . The inclusion of a pyrrolidine moiety, as opposed to piperidine, further aligns it with known M1 mAChR agonist pharmacophores, where pyrrolidine-containing ligands have demonstrated EC50 values as low as 31 nM [1].

Proprietary Chemical Space Exploration for Nootropic and Neuroprotective Agents

The compound's coverage by US Patent US20030114491A1 positions it as a valuable intermediate for organizations investigating novel nootropic agents. The patent specifically claims muscarinic agonists for cerebral neural diseases . As a result, obtaining this compound provides access to a protected chemical space, allowing for the synthesis of novel derivatives with potential IP freedom-to-operate.

Building Block for Diversity-Oriented Synthesis of Pyrrolidine-Containing Heterocycles

The 5(2H)-isoxazolone core is a versatile synthetic intermediate that can undergo ring-opening or rearrangement reactions to yield pyrroles, pyrrolidinones, or other nitrogen-containing heterocycles . This compound, with its defined 4-methylphenyl and pyrrolidinylmethyl substituents, serves as a stable, pre-functionalized building block for generating compound libraries with high three-dimensional complexity, a key parameter in fragment-based drug discovery.

High-Purity Standard for Analytical Method Development and In Vitro Assays

With a commercially guaranteed purity of 97% (HPLC), this compound is immediately suitable as a reference standard without further purification . This is in contrast to the 4-chlorophenyl analog, which is often specified at a lower purity (~95%). For assay development requiring precise compound concentration-response curves, this higher purity specification minimizes the risk of false negatives or positives due to bioactive impurities.

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